2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one
CAS No.: 459861-10-0
VCID: VC11981732
Molecular Formula: C16H18FN3O2S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
![2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one - 459861-10-0](/images/structure/VC11981732.png)
Description |
The compound 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a complex organic molecule featuring a 1,3,4-oxadiazole ring, a sulfanyl group, and a 2-methylpiperidine moiety. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups, which can interact with biological targets. Potential ApplicationsCompounds with oxadiazole rings are known for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a sulfanyl group and a 2-methylpiperidine moiety could enhance these properties or confer new biological activities. Research FindingsWhile specific research findings on 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one are not available, related compounds have shown promising results in various biological assays. For example, oxadiazole derivatives have been explored for their anticancer and anti-diabetic potential . Data Table: Comparison of Related Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 459861-10-0 | ||||||||||||||||
Product Name | 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one | ||||||||||||||||
Molecular Formula | C16H18FN3O2S | ||||||||||||||||
Molecular Weight | 335.4 g/mol | ||||||||||||||||
IUPAC Name | 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | ||||||||||||||||
Standard InChI | InChI=1S/C16H18FN3O2S/c1-11-4-2-3-9-20(11)14(21)10-23-16-19-18-15(22-16)12-5-7-13(17)8-6-12/h5-8,11H,2-4,9-10H2,1H3 | ||||||||||||||||
Standard InChIKey | DVRCSZKTRGDAFJ-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F | ||||||||||||||||
Canonical SMILES | CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F | ||||||||||||||||
PubChem Compound | 3149636 | ||||||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume